molecular formula C9H12N2O2S B401000 N~2~-MORPHOLINO-2-THIOPHENECARBOXAMIDE

N~2~-MORPHOLINO-2-THIOPHENECARBOXAMIDE

Cat. No.: B401000
M. Wt: 212.27g/mol
InChI Key: GZFIKWZCBKYKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-MORPHOLINO-2-THIOPHENECARBOXAMIDE: is a chemical compound that features a morpholine ring attached to a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-MORPHOLINO-2-THIOPHENECARBOXAMIDE typically involves the reaction of 2-thiophenecarboxylic acid with morpholine in the presence of a coupling agent. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for N2-MORPHOLINO-2-THIOPHENECARBOXAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-MORPHOLINO-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N~2~-MORPHOLINO-2-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-MORPHOLINO-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The morpholine ring can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to altered enzyme function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~2~-MORPHOLINO-2-THIOPHENECARBOXAMIDE: shares structural similarities with other morpholine-containing compounds such as:

Uniqueness

What sets N2-MORPHOLINO-2-THIOPHENECARBOXAMIDE apart from similar compounds is its unique combination of the morpholine ring and the thiophene carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27g/mol

IUPAC Name

N-morpholin-4-ylthiophene-2-carboxamide

InChI

InChI=1S/C9H12N2O2S/c12-9(8-2-1-7-14-8)10-11-3-5-13-6-4-11/h1-2,7H,3-6H2,(H,10,12)

InChI Key

GZFIKWZCBKYKPZ-UHFFFAOYSA-N

SMILES

C1COCCN1NC(=O)C2=CC=CS2

Canonical SMILES

C1COCCN1NC(=O)C2=CC=CS2

Origin of Product

United States

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